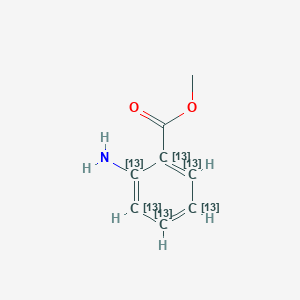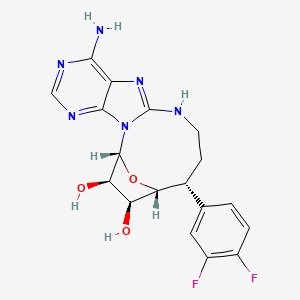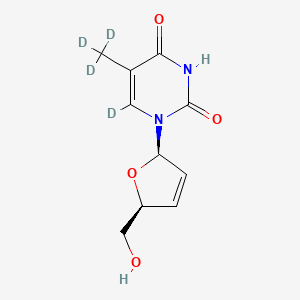
Cyanine5.5 hydrazide (dichloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine5.5 hydrazide (dichloride) is a near-infrared (NIR) fluorescent dye. It is an analog of the Cyanine5.5 fluorophore and is used primarily for labeling biomolecules through the condensation between hydrazide groups and carbonyl groups . This compound is particularly useful in various scientific research applications due to its unique fluorescent properties, with excitation and emission wavelengths of 684 nm and 710 nm, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanine5.5 hydrazide (dichloride) is synthesized through the reaction of Cyanine5.5 with hydrazine. The reaction typically involves the condensation of the hydrazide groups with carbonyl groups present in the Cyanine5.5 molecule . The reaction conditions often include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Cyanine5.5 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in dark blue powder form and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine5.5 hydrazide (dichloride) primarily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones . This reaction is particularly useful for labeling biomolecules.
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and oxidizing agents like sodium periodate. The reactions are typically carried out in polar organic solvents such as DMF or DMSO .
Major Products
The major products formed from these reactions are hydrazone derivatives, which are stable and can be used for various labeling applications .
Aplicaciones Científicas De Investigación
Cyanine5.5 hydrazide (dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting carbonyl compounds.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging techniques, particularly in near-infrared imaging due to its deep tissue penetration capabilities.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mecanismo De Acción
The mechanism of action of Cyanine5.5 hydrazide (dichloride) involves the condensation of its hydrazide groups with carbonyl groups in biomolecules, forming stable hydrazone bonds. This reaction allows for the efficient labeling of biomolecules, which can then be detected through their fluorescent properties. The molecular targets include aldehydes and ketones present in proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine5 hydrazide: Another near-infrared fluorescent dye with similar properties but different excitation and emission wavelengths.
Cy5 hydrazide: A commonly used fluorescent dye for labeling biomolecules, with excitation and emission wavelengths of 649 nm and 665 nm, respectively.
DyLight 649: A fluorescent dye used for similar applications but with different spectral properties.
Uniqueness
Cyanine5.5 hydrazide (dichloride) stands out due to its specific excitation and emission wavelengths, which provide deeper tissue penetration and lower background fluorescence compared to other dyes . This makes it particularly suitable for in vivo imaging applications.
Propiedades
Fórmula molecular |
C40H46Cl2N4O |
|---|---|
Peso molecular |
669.7 g/mol |
Nombre IUPAC |
[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |
Clave InChI |
OZQXTPNFHISECI-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)


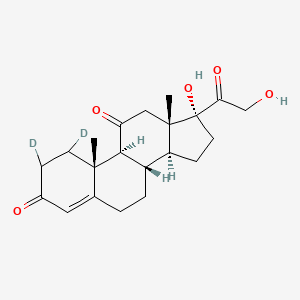
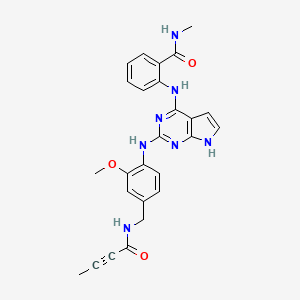
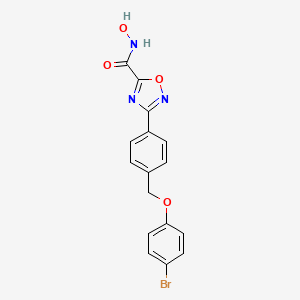
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
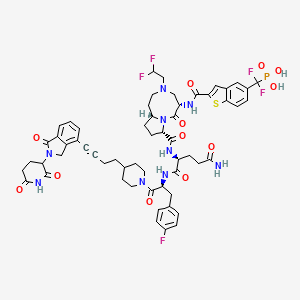
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

